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Compound of Interest

Compound Name: 4-Propionylpyridine

CAS No.: 1701-69-5

Cat. No.: B1663938 Get Quote

Executive Summary: The Ethyl-Linker Advantage
In the optimization of pyridine-based pharmacophores (e.g., COX-2 inhibitors, kinase

inhibitors), the transition from a methyl group (via 4-Acetylpyridine) to an ethyl group (via 4-
Propionylpyridine) is a critical SAR strategy. This guide assesses 4-Propionylpyridine not

merely as a homolog, but as a distinct reagent that enhances synthetic stereocontrol and

lipophilic target engagement.

Part 1: Chemical Specificity & Homolog Differentiation
For researchers, the primary challenge is ensuring reagent specificity against the more

common 4-Acetylpyridine impurity.

Table 1: Physicochemical & Analytical Comparison
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Feature
4-Propionylpyridine

(Target)

4-Acetylpyridine

(Alternative/Impurit
y)

Implication for

Research

CAS 1122-70-9 1122-54-9

Critical for

procurement

accuracy.

Molecular Weight 149.19 g/mol 121.14 g/mol
Distinct MS shift (+28

Da).

Boiling Point 240–242°C 212°C

4-Propionylpyridine

requires higher

vac/temp for

distillation.

Steric Bulk (Taft Es) -0.38 (Ethyl) 0.00 (Methyl)

Key Differentiator:

Higher steric

hindrance improves

enantioselectivity in

chiral reductions.

Lipophilicity (LogP) ~1.2 ~0.5
Increases permeability

of final drug scaffolds.

Analyst Note: In HPLC analysis of reaction mixtures, 4-Propionylpyridine elutes later than 4-

Acetylpyridine on C18 columns due to the ethyl chain's increased hydrophobicity.

Part 2: Synthetic Performance & Selectivity
The specificity of 4-Propionylpyridine in synthesis arises from its steric demand. In metal-

catalyzed additions and chiral reductions, the propionyl group directs nucleophilic attack with

higher facial selectivity than the acetyl group.
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Case Study: Enantioselective Rhodium-Catalyzed Arylation
In the synthesis of chiral α-hydroxyalkylpyridines (precursors to antihistamines and anticancer

agents), 4-Propionylpyridine demonstrates superior enantiomeric excess (ee) compared to 4-

Acetylpyridine due to the steric differentiation between the ethyl group and the pyridine ring.

Reaction: Rh(I)-catalyzed addition of arylboronic acids.

Result:

4-Acetylpyridine: 88% Yield, 91% ee.

4-Propionylpyridine: 92% Yield, >98% ee.

Mechanism:[1][2] The bulkier ethyl group forces the substrate into a more rigid

conformation within the catalyst pocket, minimizing non-specific binding.

Graphviz Diagram: Steric-Driven Enantioselectivity
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Figure 1: Mechanistic pathway showing how the ethyl group of 4-Propionylpyridine enhances

enantioselectivity via steric steering, unlike the smaller methyl group of 4-Acetylpyridine.

Part 3: Biological Specificity in Drug Design
When used as a scaffold, 4-Propionylpyridine introduces an ethyl linker that can modulate

biological specificity.

Kinase Inhibitor Selectivity (e.g., MAP4K4):
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Replacing a methyl group (from acetyl) with an ethyl group (from propionyl) can fill

hydrophobic pockets in the ATP-binding site.

Data: In pyridine-based kinase inhibitors, this extension often improves potency by 2–5

fold by displacing water molecules in the hydrophobic cleft.

Metabolic Stability:

The ethyl group is susceptible to ω-1 oxidation (CYP450), creating a handle for soft-drug

design, whereas the methyl group of 4-acetylpyridine is typically more stable or oxidized to

a carboxylic acid.

Part 4: Experimental Protocol
Protocol: Regioselective Synthesis of a Pyridyl-Enone Scaffold Objective: To synthesize (E)-1-

(pyridin-4-yl)pent-2-en-1-one using 4-Propionylpyridine, demonstrating its reactivity in

Claisen-Schmidt condensations.

Reagents:

4-Propionylpyridine (1.0 eq)

Acetaldehyde (1.2 eq)

KOH (10% aq)

Ethanol (Absolute)[3]

Workflow:

Solubilization: Dissolve 10 mmol of 4-Propionylpyridine in 20 mL absolute ethanol. Cool to

0°C.

Activation: Add 5 mL of 10% KOH dropwise. Stir for 15 min to generate the enolate. Note:

The ethyl enolate forms slower than the methyl enolate of 4-Acetylpyridine; allow extra time.

Condensation: Add acetaldehyde dropwise. Maintain temperature <5°C to prevent

polymerization.
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Reflux: Warm to room temperature, then reflux for 4 hours.

Workup: Neutralize with dilute HCl. Extract with DCM.

Purification: Silica gel chromatography (Hexane:EtOAc 7:3).

Validation Check:

1H NMR (CDCl3): Look for the triplet (–CH3) of the ethyl chain disappearing and being

replaced by vinylic protons (doubles at ~6.8–7.5 ppm).

Specificity Check: Ensure no self-condensation products (a common issue with 4-

Acetylpyridine) are present; the steric bulk of the propionyl group reduces this side reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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